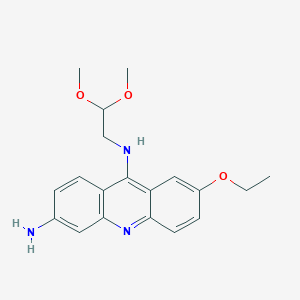

N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine

Description

Properties

Molecular Formula |

C19H23N3O3 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

9-N-(2,2-dimethoxyethyl)-7-ethoxyacridine-3,9-diamine |

InChI |

InChI=1S/C19H23N3O3/c1-4-25-13-6-8-16-15(10-13)19(21-11-18(23-2)24-3)14-7-5-12(20)9-17(14)22-16/h5-10,18H,4,11,20H2,1-3H3,(H,21,22) |

InChI Key |

BAAJQUAXVIPQMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)NCC(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine typically involves multi-step organic reactions. One common method includes the reaction of acridine derivatives with ethoxy and dimethoxyethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized acridine derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine has a wide range of applications in scientific research:

Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: It is employed in biochemical assays and as a fluorescent probe for studying biological processes.

Medicine: The compound has potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.

Industry: It is used in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer therapy. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine

- CAS Number : 1187548-68-0

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.40 g/mol .

Structural Features :

The compound features an acridine core substituted with:

An ethoxy group at position 2.

A 2,2-dimethoxyethyl group at the N9 position.

A primary amine at position 4.

Applications :

Primarily used as a laboratory chemical and in the synthesis of other compounds .

Hazard Profile :

- GHS Classifications : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) .

- Regulatory Status: Not classified as a carcinogen under OSHA or California Proposition 65 .

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following acridine derivatives are compared based on substituents and key properties:

Substituent Effects on Physicochemical Properties

- Solubility :

- Reactivity :

- Nitro (in 3,9-dichloro-7-methoxy-2-nitroacridine) and chloro groups increase electrophilicity, favoring nucleophilic substitution reactions, unlike the ethoxy and amine groups in the primary compound .

Q & A

Q. What are the recommended methods for synthesizing N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine, and what challenges are associated with its purification?

While direct synthesis protocols for this compound are not detailed in the available literature, analogous acridine derivatives (e.g., 6,7-Dimethoxy-1,2,3,4-tetrahydroacridin-9-amine) suggest that nucleophilic substitution or reductive amination may be viable routes . Purification challenges may arise due to its polar functional groups (dimethoxyethyl and ethoxy moieties), necessitating techniques like column chromatography or recrystallization. Purity validation should employ HPLC-MS and NMR spectroscopy to confirm structural integrity .

Q. How can researchers characterize the molecular structure and purity of this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HR-MS) to confirm the molecular formula (C₁₉H₂₃N₃O₃, MW 341.40 g/mol) .

- ¹H/¹³C NMR to resolve the dimethoxyethyl and ethoxy substituents.

- FT-IR to identify amine and ether functional groups. Purity assessment should use HPLC with UV detection at acridine-specific wavelengths (e.g., 254 nm) .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) . Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Fume hoods for dust/aerosol control to minimize inhalation risks .

- Immediate decontamination of spills with ethanol-water mixtures to prevent environmental release .

Advanced Research Questions

Q. How do the compound’s stability and reactivity under varying experimental conditions impact its use in catalytic or photochemical studies?

Limited data exist, but storage below 28°C in dry conditions is recommended to prevent decomposition . The acridine core may exhibit photoactivity; thus, experiments involving UV light should include controls for photodegradation. Reactivity with strong oxidizers or acids is undocumented, but compatibility testing is advised before designing reactions .

Q. What contradictory data exist regarding its toxicological profile, and how should researchers address these gaps?

While OSHA does not classify it as a carcinogen, IARC and ACGIH note potential carcinogenicity for related acridines . Discrepancies arise from insufficient acute toxicity data (e.g., LD₅₀, NOAEL). Researchers should:

- Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) as a preliminary screen.

- Apply the "ALARA" principle (As Low As Reasonably Achievable) for exposure .

Q. What methodological approaches are recommended for studying its environmental fate and ecotoxicological effects?

No ecotoxicity data (e.g., LC₅₀ for aquatic organisms) are available . Researchers should:

Q. How can researchers resolve discrepancies in hazard classifications between regulatory frameworks?

The compound is not classified as hazardous for transport (non-DG under ADR/RID/IMDG) , yet its GHS hazards (e.g., H319 for eye irritation) necessitate stringent lab controls. Cross-referencing regional regulations (e.g., OSHA HCS vs. EU CLP) and erring on the side of stricter protocols is advised .

Methodological Recommendations for Data Gaps

- Contradictory Toxicity Data : Prioritize in silico modeling (e.g., QSAR) to predict endpoints like mutagenicity, followed by targeted in vitro assays .

- Reactivity Studies : Use differential scanning calorimetry (DSC) to identify exothermic decomposition risks .

- Environmental Impact : Partner with analytical labs for high-sensitivity detection (e.g., LC-MS/MS) in water/soil matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.